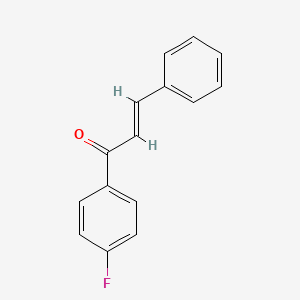

4'-Fluorochalcone

Description

Overview of Chalcone (B49325) Derivatives as Bioactive Scaffolds in Medicinal Chemistry

Chalcone derivatives are of significant interest due to their diverse pharmacological activities. researchgate.netnih.gov Their simple, modifiable structure allows for the synthesis of numerous analogues with enhanced potency and specificity. mdpi.comijpsjournal.com

The therapeutic use of chalcone-containing plants dates back centuries in traditional medicine systems. researchgate.netnih.govnih.gov Plants rich in chalcones have been used to treat a variety of ailments. mdpi.comnih.gov Modern research has confirmed the basis for these traditional uses, identifying a broad spectrum of biological activities for chalcones, including anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and antidiabetic properties. mdpi.comnih.govacs.orgnih.gov The name "chalcone" itself, derived from the Greek word for "bronze," reflects the characteristic color of many of these natural compounds. nih.gov Some chalcone-based drugs, such as metochalcone, have been used clinically. nih.gov

In the plant kingdom, chalcones are crucial intermediates in the biosynthesis of all flavonoids, isoflavonoids, and other related polyphenolic compounds. mdpi.comnih.govnih.govrsc.org They are considered the primary bioprecursors for these larger molecules. nih.govresearchgate.net The biosynthesis of chalcones begins with the amino acid phenylalanine, which is converted to p-coumaric acid. nih.gov This is then transformed into p-coumaroyl CoA, which, along with three molecules of malonyl CoA, serves as the direct precursor for the formation of the chalcone scaffold. nih.govrsc.org This pathway, part of the broader phenylpropanoid pathway, is fundamental to the production of a vast array of plant secondary metabolites. mdpi.comnih.gov

Historical Context and Therapeutic Significance of Chalcones

Significance of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.govtandfonline.com Its unique properties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. acs.orgacs.org

Incorporating fluorine into the chalcone scaffold significantly alters its physicochemical properties and, consequently, its biological activity. malariaworld.orgresearchgate.net Fluorine's high electronegativity can change the electron distribution within the molecule, impacting its reactivity and how it binds to biological targets. tandfonline.comacs.orgacgpubs.org The substitution of a hydrogen atom with a similarly sized fluorine atom can lead to enhanced biological effects without a significant steric increase. tandfonline.comacgpubs.org Specifically in chalcones, fluorination has been shown to increase lipophilicity (solubility in lipids) and metabolic stability. mdpi.comwright.edu This is because the carbon-fluorine (C-F) bond is very strong and can block metabolic oxidation, a common pathway for drug breakdown in the body. malariaworld.orgmdpi.com Studies have shown that fluorinated chalcones can exhibit more potent anticancer and antimicrobial activities compared to their non-fluorinated counterparts. malariaworld.orgmdpi.comnih.gov

The strategic placement of fluorine atoms offers several advantages in the development of chalcone-based drugs. The increased lipophilicity and metabolic stability conferred by fluorine can lead to improved drug potency and efficacy. acgpubs.orgmdpi.comwright.edu Enhanced lipophilicity can improve a drug's ability to permeate cell membranes, potentially increasing its bioavailability. tandfonline.comacs.org By blocking metabolic pathways, fluorine substitution can increase the drug's half-life, allowing it to remain active in the body for longer. acs.orgmdpi.com This resistance to metabolic breakdown is a key benefit in designing more effective therapeutic agents. wright.edu Furthermore, fluorinated chalcones have shown the potential to overcome drug resistance, a significant challenge in treating diseases like cancer and bacterial infections. mdpi.comresearchgate.net

Impact of Fluorine on Biological Activity and Reactivity within Chalcone Structures

Research Focus on 4'-Fluorochalcone

Among the various fluorinated chalcones, this compound has emerged as a compound of significant interest for researchers. It serves as a versatile building block and key intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals and materials. chemimpex.com Its structure, featuring a fluorine atom on one of the phenyl rings, enhances its reactivity and biological activity, making it a valuable tool in drug discovery, especially in the search for new anti-cancer and anti-inflammatory agents. chemimpex.comontosight.ai Beyond medicine, its photophysical properties are utilized in materials science for applications like the development of organic light-emitting diodes (OLEDs). chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | nih.gov |

| Synonyms | 2-Benzal-4'-fluoroacetophenone, 1-(4-Fluorophenyl)-3-phenyl-2-propen-1-one | chemimpex.com |

| CAS Number | 399-10-0 | chemimpex.comnih.govlabproinc.com |

| Molecular Formula | C₁₅H₁₁FO | chemimpex.comnih.govlabproinc.com |

| Molecular Weight | 226.25 g/mol | chemimpex.comnih.govlabproinc.com |

| Appearance | Pale yellow crystals/powder | chemimpex.comlabproinc.com |

| Melting Point | 76-82 °C | chemimpex.com |

| Purity | ≥ 98.0% (HPLC) | labproinc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQSJQWRINEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032077 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-10-0 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorochalcone and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing the 4'-fluorochalcone scaffold have long been dominated by the Claisen-Schmidt condensation, a reliable and widely utilized reaction. More recently, coupling reactions have also been explored for the construction of the chalcone (B49325) framework.

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the most common and fundamental method for synthesizing this compound and its analogs. wisdomlib.org This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. wisdomlib.orgnih.gov Specifically for this compound, the reaction occurs between 4-fluoroacetophenone and benzaldehyde. The versatility of this reaction allows for the synthesis of a wide array of substituted chalcones by varying the substituents on both the acetophenone and benzaldehyde rings. wisdomlib.org

The Claisen-Schmidt condensation can be effectively catalyzed by either bases or acids.

Base-Catalyzed Synthesis: This is the most frequently employed method. Common bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent such as ethanol (B145695) or methanol (B129727). nih.govchemicalbook.com The reaction is typically carried out by stirring a mixture of the substituted acetophenone and benzaldehyde in the chosen solvent, followed by the addition of an aqueous solution of the base. nih.gov For instance, the synthesis of 4-(dimethylamino)-4'-fluorochalcone (B1637648) was achieved by reacting 4-dimethylaminobenzaldehyde and 4-fluoroacetophenone in ethanol with 20% KOH at room temperature for 16 hours. chemicalbook.com In some cases, heating the reaction mixture can accelerate the reaction, with temperatures around 70°C being common. nih.gov For fluorinated derivatives, a lower concentration of NaOH (25%) has been used. nih.gov Solvent-free conditions using solid NaOH have also been reported to yield quantitative results. wikipedia.org

SOCl₂/ETOH Catalysis: While less common for simple chalcone synthesis, thionyl chloride (SOCl₂) in ethanol can also be used as a catalytic system. This method is often employed for more complex transformations but highlights the diversity of catalysts applicable to chalcone synthesis.

The table below summarizes typical conditions for the base-catalyzed Claisen-Schmidt condensation.

| Catalyst | Solvent | Temperature | Reaction Time | Precursors | Product | Yield | Reference |

| NaOH (50%) | Methanol | 70 °C | 3-5 h | Acetophenone, Benzaldehyde | Chalcone derivatives | - | nih.gov |

| KOH (20%) | Ethanol | Room Temp | 16 h | 4-fluoroacetophenone, 4-dimethylaminobenzaldehyde | 4-(dimethylamino)-4'-fluorochalcone | 87% | chemicalbook.com |

| Sodium in Methanol | Methanol | Room Temp | 2-8 h | 4-fluoroacetophenone, 4-methoxybenzaldehyde | 4-methoxy-4'-fluorochalcone (B1336861) | 92.1% | chemicalbook.com |

| NaOH | None | - | - | Benzaldehydes, Acetophenone | Chalcones | Quantitative | wikipedia.org |

The precursors for the synthesis of this compound are 4-fluoroacetophenone and benzaldehyde. For derivatives of this compound, substituted benzaldehydes or other substituted acetophenones are used. For example, 4-methoxy-4'-fluorochalcone is synthesized from 4-fluoroacetophenone and 4-methoxybenzaldehyde. Similarly, 4-(dimethylamino)-4'-fluorochalcone is prepared from 4-fluoroacetophenone and 4-dimethylaminobenzaldehyde. chemicalbook.com

Optimization of the reaction often involves adjusting the stoichiometry of the reactants. Typically, equimolar amounts of the aldehyde and ketone are used. wisdomlib.org However, in some instances, an excess of the aldehyde may be employed to ensure the complete conversion of the ketone. magritek.com The concentration of the base and the choice of solvent can also significantly impact the yield and purity of the final product. For example, using a methanolic solution of sodium methoxide, prepared by dissolving sodium metal in anhydrous methanol, has been shown to be an effective method. chemicalbook.com

Reaction Conditions and Catalysis (e.g., Base-Catalyzed, SOCl2/ETOH)

Coupling Reactions for Chalcone Scaffold Construction

While the Claisen-Schmidt condensation is the workhorse for chalcone synthesis, palladium-catalyzed coupling reactions have emerged as an alternative strategy. researchgate.net Reactions such as the Suzuki-Miyaura and Heck coupling provide a different approach to forming the carbon-carbon bonds of the chalcone scaffold. researchgate.net For instance, a Suzuki cross-coupling reaction can be performed between a cinnamoyl chloride and a phenylboronic acid, or between a benzoyl chloride and a phenylvinylboronic acid. researchgate.net The Heck coupling can also be utilized, for example, between an aryl iodide and an unsaturated ketone. researchgate.net These methods offer an alternative route that can be advantageous for synthesizing chalcones with specific substitution patterns that may be difficult to achieve through condensation chemistry.

Modern and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the application of modern techniques like microwave-assisted synthesis in the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. asianpubs.org This method has been successfully applied to the Claisen-Schmidt condensation for the synthesis of various chalcones, including fluorinated derivatives. researchgate.netsapub.org

In a typical microwave-assisted synthesis, the reactants (an acetophenone and a benzaldehyde) are mixed in a suitable solvent, often ethanol, with a base catalyst like KOH. asianpubs.orgmdpi.com The mixture is then irradiated in a microwave reactor for a short period. For example, the synthesis of morpholine-based chalcones was achieved by reacting 4-morpholinoacetophenone with various benzaldehydes in a basic ethanolic solvent at 80°C under microwave irradiation. mdpi.com This method not only accelerates the reaction but can also lead to cleaner products and simpler work-up procedures. asianpubs.org Solvent-free microwave-assisted synthesis has also been reported, further enhancing the green credentials of this approach. sapub.org

A comparative study between conventional and microwave-assisted synthesis of chalcones demonstrated that the microwave method significantly reduced the reaction time from hours to seconds and increased the product yield. asianpubs.org For example, the synthesis of 2',4'-dihydroxy 4-fluoro chalcone oxime was successfully carried out using microwave irradiation. researchgate.net

The table below compares conventional and microwave-assisted synthesis for a set of chalcones.

| Method | Reaction Time | Yield | Reference |

| Conventional | Hours | Lower | asianpubs.org |

| Microwave-Assisted | Seconds to Minutes | Higher | asianpubs.orgsapub.org |

Environmentally Benign Solvents and Catalysts (e.g., PEG-400, Solid Acid Catalysts)

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic protocols for chalcones, focusing on the use of non-toxic, recyclable solvents and catalysts. rdd.edu.iq

Polyethylene glycol (PEG), particularly PEG-400, has emerged as a beneficial reaction medium for various organic syntheses. It is non-toxic, inexpensive, thermally stable, and recyclable. While specific literature detailing the synthesis of this compound in PEG-400 is not prevalent, the synthesis of related heterocyclic derivatives, such as 3-substituted indoles, has been successfully carried out in this medium. openmedicinalchemistryjournal.com This suggests PEG-400's potential as a green solvent for the Claisen-Schmidt condensation to produce fluorinated chalcones.

Solid acid catalysts represent another cornerstone of green synthesis, offering advantages like ease of separation, reusability, and reduced corrosive waste compared to traditional acid catalysts. nih.gov Various solid acids, including nanoporous aluminosilicates (AlSBA-15), have been effectively employed for chalcone synthesis. researchgate.net These catalysts facilitate the condensation reaction with high efficiency. For instance, mesoporous 3D aluminosilicate (B74896) AlKIT-5 has been used for the conjugate addition of pyrrole (B145914) to chalcones, indicating its utility in derivatization reactions. The application of Zr-based solid acid catalysts has also been explored for condensation reactions, demonstrating high catalytic activity. rsc.orgnih.gov Although direct synthesis of this compound using these specific catalysts requires further dedicated research, their proven efficacy in chalcone synthesis provides a strong basis for their application.

Derivatization Strategies for Enhancing Biological Profiles

The modification of the this compound scaffold by introducing heterocyclic rings is a key strategy to create new derivatives with potentially enhanced biological activities. The α,β-unsaturated ketone moiety of the chalcone serves as a versatile precursor for the construction of numerous five- and six-membered heterocycles. ijeas.orgmdpi.com

Introduction of Heterocyclic Moieties

The incorporation of nitrogen- and oxygen-containing heterocycles can significantly alter the physicochemical properties of the parent chalcone.

Pyrazoles and their partially reduced forms, pyrazolines, are five-membered heterocyclic rings frequently synthesized from chalcone precursors. The reaction typically involves the cyclization of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives. ekb.eg For instance, a series of 4'-fluoro-2'-hydroxychalcones were synthesized and subsequently cyclized with hydrazine hydrate to afford the corresponding dihydropyrazole derivatives. nih.gov Similarly, studies on 4,4'-difluoro chalcone have shown its condensation with various hydrazine derivatives to yield functionalized pyrazole (B372694) compounds. researchgate.netderpharmachemica.com The reaction is often carried out in solvents like ethanol or acetic acid. derpharmachemica.comdergipark.org.tr

Table 1: Synthesis of Pyrazole Derivatives from Fluorinated Chalcones

| Starting Chalcone | Reagent | Product | Reference |

|---|---|---|---|

| 4'-Fluoro-2'-hydroxychalcone | Hydrazine Hydrate | 3-(Aryl)-5-(4-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazole | nih.gov |

| 4,4'-Difluoro chalcone | Hydrazine Hydrate | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | derpharmachemica.com |

| Fluorochalcones | 4-Hydrazino benzenesulfonamide (B165840) HCl | Pyrazoline derivatives | tandfonline.com |

The synthesis of indole-chalcone hybrids often involves the condensation of an indole-3-carboxaldehyde (B46971) with an appropriately substituted acetophenone. dergipark.org.tr To obtain a derivative containing the 4'-fluorophenyl moiety, the reaction would typically use 4-fluoroacetophenone. Microwave-assisted synthesis has been reported as a rapid, one-pot method for producing indole-chalcone hybrids from 1-Boc-3-formylindole and various acetophenones, including fluoro-substituted variants. researchgate.netsemanticscholar.org This approach is advantageous due to its speed and efficiency. researchgate.net

Table 2: Representative Synthesis of Indole-Chalcone Hybrids

| Aldehyde | Ketone | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | 4-Fluoroacetophenone | Piperidine | Indole-chalcone derivative | dergipark.org.tr |

| 1-Boc-3-formylindole | Acetophenone derivatives | Piperidine, Microwave, 180 °C | Indole-chalcone hybrids | researchgate.net |

Pyrrole-containing chalcones can be synthesized through several routes. One method is the conjugate addition of pyrrole to a pre-formed chalcone. Another prominent strategy is the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) to construct the pyrrole ring from a chalcone precursor. mdpi.com Alternatively, pyrrole-based chalcones are synthesized via the Claisen-Schmidt condensation of a pyrrole-containing ketone, such as 2-acetyl-1-methylpyrrole, with various aldehydes. dergipark.org.tr While specific examples starting from this compound are not extensively documented, these general methodologies are applicable for creating the desired fluorinated pyrrole-chalcone derivatives. mdpi.comrsc.org

A diverse array of other heterocyclic systems can be integrated with the chalcone framework.

Pyridine (B92270): Pyridine-based chalcones are typically synthesized via an aldol (B89426) condensation between a pyridinecarboxaldehyde and an acetophenone. nih.gov For example, (E)-1-(4-Fluorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one was synthesized by reacting pyridine-2-carbaldehyde with 4-fluoroacetophenone in the presence of potassium hydroxide. nih.gov

Benzofuran (B130515): The synthesis of benzofuran-chalcone derivatives generally involves the reaction of a 2-acetylbenzofuran (B162037) with an aromatic aldehyde. researchgate.netrsc.org Alternatively, benzofuran rings can be constructed from other precursors in multi-step syntheses. nih.govmdpi.com These methods provide pathways to hybrid molecules containing both the benzofuran and fluorinated chalcone motifs. acs.org

Coumarin: Coumarin-chalcone hybrids are valuable compounds, and their synthesis is well-established. mdpi.com A common route is the Claisen-Schmidt or Knoevenagel condensation of a 3-acetylcoumarin (B160212) with a substituted benzaldehyde. nih.govresearchgate.net For instance, reacting 3-acetyl-4-hydroxycoumarin with 4-fluorobenzaldehyde (B137897) would yield the target hybrid.

Isoxazole (B147169): Isoxazoles and their isoxazoline (B3343090) precursors are readily synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comsphinxsai.comorientjchem.org This method is widely applicable, and fluorinated chalcones can be effectively converted into their corresponding isoxazole derivatives, often using a base like sodium acetate (B1210297) or in a solvent such as ethanol. orientjchem.orgresearchgate.net

Benzimidazole (B57391): Benzimidazole-chalcone derivatives are typically prepared by condensing 2-acetylbenzimidazole (B97921) with various aromatic aldehydes. ijeas.orgmdpi.com To create a this compound derivative, 4-fluorobenzaldehyde would be reacted with 2-acetylbenzimidazole under basic conditions. mdpi.comrasayanjournal.co.in The resulting benzimidazole-chalcone can be further modified at the N-H position of the benzimidazole ring. mdpi.com

Table 3: Synthesis of Other Heterocyclic Derivatives

| Heterocycle | Synthetic Approach | Example Reactants | Reference |

|---|---|---|---|

| Pyridine | Aldol Condensation | Pyridine-2-carbaldehyde + 4-Fluoroacetophenone | nih.gov |

| Benzofuran | Claisen-Schmidt Condensation | 2-Acetylbenzofuran + Aromatic Aldehyde | researchgate.net |

| Coumarin | Knoevenagel Condensation | 3-Acetylcoumarin + 4-Fluorobenzaldehyde | nih.govresearchgate.net |

| Isoxazole | Cyclization of Chalcone | This compound + Hydroxylamine HCl | orientjchem.orgresearchgate.net |

| Benzimidazole | Claisen-Schmidt Condensation | 2-Acetylbenzimidazole + 4-Fluorobenzaldehyde | ijeas.orgmdpi.com |

Pyrrole Chalcones

Molecular Hybridization with Established Pharmacophores

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophoric units from known bioactive compounds into a single new molecule. mdpi.commdpi.com The goal is to create a hybrid compound with potentially enhanced efficacy, better selectivity, or a dual mode of action compared to the original molecules. mdpi.com This technique can involve linking entire chemical structures with a linker chain or directly merging the essential pharmacophoric features of different compounds. mdpi.com

The chalcone scaffold, including this compound, is a versatile building block for molecular hybridization due to its simple structure and broad biological activities. mdpi.com A notable example is the hybridization of chalcone derivatives with the quinoline (B57606) nucleus, a privileged scaffold in medicinal chemistry, particularly for developing antimalarial agents. mdpi.com In one approach, new molecular hybrids were generated by coupling various chalcone derivatives with a quinoline nucleus through a suitable linker. researchgate.net This strategy aimed to combine the pharmacophoric features of both molecules to develop compounds effective against strains of P. falciparum. mdpi.com

Another example involved creating hybrids from 4′-chlorochalcone and the antimalarial drug chloroquine. mdpi.com These hybrids demonstrated enhanced antimalarial activity against resistant strains of P. falciparum and exhibited low cytotoxicity. mdpi.com The synthesis of such hybrids often involves multi-step reactions to connect the two pharmacophores.

A general synthetic procedure for creating chalcone-quinoline hybrids involves the reaction of a chloroquinolinesulfonamide with various aryl aldehyde derivatives. The reaction is typically carried out in a solvent like methanol with a base such as sodium hydroxide (NaOH) and stirred under reflux conditions. mdpi.com

Table 1: Examples of Molecular Hybridization Involving Chalcone Scaffolds

| Hybrid Type | Pharmacophore 1 | Pharmacophore 2 | General Synthetic Approach | Reference |

|---|---|---|---|---|

| Chalcone-Quinoline | Chalcone Derivative | Quinoline Nucleus | Coupling of a chloroquinolinesulfonamide with aryl aldehydes in methanol with NaOH under reflux. | mdpi.com |

Synthesis of Schiff Bases from Chalcone Scaffolds

Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation reaction between a primary amine and a compound containing a carbonyl group (an aldehyde or ketone). ekb.egdergipark.org.tr Chalcones, as α,β-unsaturated ketones, serve as valuable precursors for the synthesis of a wide variety of Schiff bases. jddtonline.inforjpbcs.com The resulting chalcone-based Schiff bases are a significant class of compounds in synthetic chemistry. researchgate.net

The synthesis generally involves reacting the chalcone with a primary amine in a suitable solvent, often with a catalyst. ekb.egjddtonline.info For instance, a Schiff base ligand, 1-(4-Fluorophenyl)-3-(-2-chlorophenyl) prop-2-en-1-thiosemicarbazone, was synthesized from the corresponding chalcone derivative, 1-(4-Fluorophenyl)-3-(-2-chlorophenyl) prop-2-enone, and thiosemicarbazone. jddtonline.info In another general method, chalcones are treated with various amines in the presence of acetic acid as a catalyst at ambient temperature to afford the corresponding Schiff bases. ekb.eg

Commonly used amines for this reaction include thiosemicarbazide (B42300) and semicarbazide (B1199961) hydrochloride. jddtonline.info The reaction is often carried out by refluxing the chalcone and the amine in ethanol, sometimes with the addition of a base like sodium acetate to facilitate the reaction. jddtonline.info Microwave-assisted synthesis is another method employed to produce chalcone oxime Schiff bases. jddtonline.info

Table 2: Synthesis of Schiff Bases from Chalcone Scaffolds

| Chalcone Derivative | Amine Reactant | Reaction Conditions | Resulting Compound Type | Reference |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)-3-(-2-chlorophenyl) prop-2-enone | Thiosemicarbazone | Not specified | Thiosemicarbazone Schiff Base | jddtonline.info |

| General Chalcone | Aniline | Acetic acid catalyst, ambient temperature | Imine | ekb.eg |

| 5-Bromo isatin (B1672199) derived chalcones | Thiosemicarbazide | Reflux with sodium acetate | Thiosemicarbazone Schiff Base | jddtonline.info |

| 5-Bromo isatin derived chalcones | Semicarbazide hydrochloride | Reflux with sodium acetate | Semicarbazone Schiff Base | jddtonline.info |

Pharmacological Investigations of 4 Fluorochalcone and Its Analogues

Anticancer Activities and Molecular Mechanisms

Chalcones, a class of naturally occurring compounds, and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer potential. researchgate.net Among these, 4'-Fluorochalcone and its analogues have been the subject of numerous studies to elucidate their efficacy and mechanisms of action against various cancer types. These investigations have revealed that their anticancer effects are often mediated through the induction of cell death and inhibition of cell proliferation. researchgate.netontosight.ai

The cytotoxic and antiproliferative activities of this compound and its derivatives have been evaluated against a range of human cancer cell lines. These studies consistently demonstrate the potential of this class of compounds to inhibit the growth of cancer cells.

One area of focus has been on α-fluorinated chalcones. For instance, a series of these compounds were synthesized and tested for their ability to inhibit the growth of six different human cancer cell lines. Among them, one of the most potent, a chalcone (B49325) known as 4c , exhibited excellent selective toxicity against cancer cells while showing lower toxicity to normal human cells. tandfonline.com This compound demonstrated IC50 values in the nanomolar range against five of the cancer cell lines tested. tandfonline.com

Similarly, studies on other fluorinated chalcone derivatives have shown significant antiproliferative effects. For example, some methoxy- and fluoro-chalcone derivatives were found to have significant antiproliferative efficacy against the A375 human melanoma cell line. nih.gov Specifically, compounds like 4-trifluoromethyl-4'-methoxychalcone (CH-1) , 4-trifluoromethyl-2'-methoxychalcone (CH-3) , 3-trifluoromethyl-2',4'-dimethoxychalcone (CH-4) , and 3-trifluoromethyl-4'-methoxychalcone (CH-7) displayed notable activity. nih.gov Another study reported that certain synthetic fluorochalcones significantly reduced the viability of A375 melanoma cells with IC50 values between 5 and 10 μM. plos.org

The cytotoxic effects are not limited to melanoma cells. A chalcone derivative containing a fluoro substituent, 1-(4''-fluorophenyl)-3-(4'-hydroxy-3'-methoxyphenyl)-2-propene-1-on (FHM) , showed cytotoxic activity against HeLa, Raji, and T47D cells, with an IC50 of 34 μM on HeLa cells. aip.org Furthermore, chalcone-imide derivatives have demonstrated high activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. ekb.eg In fact, all the tested compounds in one study were more effective against MCF-7 cells than the standard drug doxorubicin (B1662922). ekb.eg

Other research has highlighted the potent cytotoxic activity of novel aurone (B1235358) derivatives, synthesized from 2'-hydroxy-chalcones, against human colorectal tumor (HCT 116), human chronic myelogenous leukemia (K562), and hormone-dependent breast cancer (MCF-7) cell lines. researchgate.net For example, Z-5,7, 2′-trichloro-aurone (1b) showed IC50 values of 36, 23, and 23 μM against HCT 116, MCF-7, and K562 cells, respectively. researchgate.net Another compound, Z-5, 7-dichloro-4′-methyl-aurone (3a) , was highly active against the K562 cell line with an IC50 of 20 μM. researchgate.net

The table below summarizes the cytotoxic activities of selected this compound analogues on various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect/IC50 Value |

| Chalcone 4c (α-Fluorinated) | HeLa, U937 | IC50 of 0.025 µM tandfonline.com |

| FHM | HeLa | IC50 of 34 μM aip.org |

| Z-5,7, 2′-trichloro-aurone (1b) | HCT 116, MCF-7, K562 | IC50 of 36, 23, and 23 μM, respectively researchgate.net |

| Z-5, 7-dichloro-4′-methyl-aurone (3a) | K562 | IC50 of 20 μM researchgate.net |

| Chalcone 12 | MCF-7, ZR-75-1, MDA-MB-231 | IC50 of 4.19, 9.40, and 6.12 µM, respectively nih.govresearchgate.net |

| Chalcone 13 | MCF-7, ZR-75-1, MDA-MB-231 | IC50 of 3.30, 8.75, and 18.10 µM, respectively nih.govresearchgate.net |

| C49 | MCF-7, MCF-7/DOX | IC50 of 59.82 and 65.69 µmol/L, respectively frontiersin.org |

A primary mechanism through which this compound and its analogues exert their anticancer effects is by inducing apoptosis, or programmed cell death. ontosight.aiaip.org This process is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. bio-rad-antibodies.comactaorthop.org Both pathways ultimately converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. nih.gov

The activation of caspases is a hallmark of apoptosis. Several studies have demonstrated that fluorinated chalcones can trigger this cascade in cancer cells. For instance, the chalcone derivative FHM was shown to induce apoptosis in HeLa cells, and this effect was synergistic when combined with doxorubicin. aip.org The study suggested that the presence of hydroxyl and fluoro groups in FHM contributes to its cytotoxic and apoptotic activity. aip.org

Further evidence comes from studies on methoxy- and fluoro-chalcone derivatives, which were found to significantly activate caspase-3 in human melanoma A375 cells. nih.gov This activation subsequently led to apoptosis. nih.gov Similarly, a chalcone known as SL4 was found to induce apoptosis in cancer cells by activating caspases. nih.gov The activation of initiator caspases like caspase-8 and -9, and effector caspases such as caspase-3 and -6, is a critical step in both the extrinsic and intrinsic apoptotic pathways. brieflands.com For example, treatment of bladder cancer cells with nih.gov-GIN led to the activation of caspase-3 and caspase-9. medsci.org The activation of caspase-9 points towards the involvement of the intrinsic mitochondrial pathway. brieflands.commedsci.org

In some cases, the activation of the caspase cascade is linked to the cleavage of specific substrates, such as poly(ADP-ribose) polymerase (PARP). A hybrid chalcone was reported to induce cell death in human melanoma cells, which was associated with PARP cleavage and was preventable by a non-specific caspase inhibitor. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents. scielo.org.ar This pathway is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. mdpi.com

Research has shown that certain α-fluorinated chalcones, such as compound 4c , can cause caspase-induced apoptosis in MGC-803 cells through mitochondrial dysfunction. tandfonline.com This dysfunction can manifest as a loss of mitochondrial membrane potential. nih.gov The chalcone derivative SL4 , for example, was shown to induce a loss of mitochondrial membrane potential in Hep3B and MDA-MB-435 cells. nih.gov This process is often linked to the generation of reactive oxygen species (ROS). nih.gov SL4 was found to stimulate the ROS-mediated mitochondrial apoptotic pathway to induce apoptosis. nih.gov

The release of cytochrome c from the mitochondria into the cytosol is a critical event that triggers the formation of the apoptosome and subsequent activation of caspase-9. mdpi.commdpi.com A potent antiproliferative hybrid chalcone was shown to induce cell death in human melanoma cells, which was associated with the release of mitochondrial cytochrome c. nih.gov This indicates a clear modulation of the mitochondrial pathway.

The tumor suppressor protein p53 and the Bcl-2 family of proteins are central regulators of apoptosis, and their interaction is crucial in determining cell fate. nih.govnih.gov p53 can induce apoptosis through both transcription-dependent and -independent mechanisms. nih.gov In the transcription-independent pathway, p53 can translocate to the mitochondria and directly interact with Bcl-2 family members to promote apoptosis. researchgate.net

Studies have shown that chalcone derivatives can influence the expression of these key regulatory proteins. For example, the anticancer activity of some novel 4-thiazolidinone (B1220212) derivatives, which can be related to chalcones, was found to affect the expression of key apoptotic proteins including p53 and Bax in treated MCF-7 breast cancer cells. mdpi.com The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis. waocp.org An increase in this ratio favors apoptosis. waocp.org

The interaction between p53 and Bcl-2 is complex. p53 can directly bind to anti-apoptotic Bcl-2 proteins, thereby antagonizing their function. nih.gov Structural studies have revealed that the DNA-binding domain of p53 is essential for this interaction. nih.govrcsb.org Molecular dynamics simulations have provided insights into the binding of a p53-derived peptide to Bcl-XL, a member of the Bcl-2 family, showing that conserved hydrophobic residues of p53 anchor into hydrophobic pockets of Bcl-XL. plos.org This interaction can be influenced by chalcone derivatives, thereby tipping the balance towards apoptosis. For instance, a ciprofloxacin (B1669076) chalcone hybrid was shown to potentially mediate its pro-apoptotic activity by increasing the Bax/Bcl-2 ratio. waocp.org

In addition to inducing apoptosis, this compound and its analogues can also exert their antiproliferative effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. A common point of arrest induced by these compounds is the G2/M phase.

For example, the α-fluorinated chalcone 4c was found to arrest the MGC-803 cell cycle at the G2/M phase. tandfonline.com Treatment with this compound led to a dose-dependent increase in the population of cells in the G2/M phase. tandfonline.com Similarly, several methoxy- and fluoro-chalcone derivatives, including CH-1 , CH-3 , CH-4 , and CH-7 , induced cell cycle arrest at the S-G2/M phase in human melanoma A375 cells within 24 hours of treatment. nih.gov Other research has also shown that 4-Methoxy-4'-fluorochalcone (B1336861) can induce cell cycle arrest at the S-G2/M phase in various cancer cell lines.

A chalcone derivative known as 1C was also shown to induce significant G2/M arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com In some instances, chalcone derivatives have been found to cause cell cycle arrest in the G0/G1 phase as well. lookchem.com The ability of these compounds to halt the cell cycle at critical checkpoints prevents the proliferation of cancer cells and can sensitize them to apoptosis.

Mitochondrial Pathway Modulation

Anti-angiogenic Properties

Certain fluorinated chalcone analogues have demonstrated notable anti-angiogenic properties. tandfonline.com One such α-fluorinated chalcone, compound 4c, was observed to inhibit the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. tandfonline.comnih.gov This compound also hindered the migration and invasion of HUVECs, crucial processes in the formation of new blood vessels. tandfonline.comnih.gov Furthermore, studies using zebrafish embryos confirmed its anti-angiogenic activity in a living organism. tandfonline.com The anti-angiogenic effects of some chalcones are linked to their ability to disrupt microtubules. nih.gov Another synthetic chalcone, E-2-(4'-methoxybenzylidene)-1-benzosuberone, was found to inhibit the VEGF-induced migration of HUVECs and decrease the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) at non-toxic concentrations. nih.gov

Tubulin Polymerization Inhibition and Microtubule Disruption

Chalcones, including fluorinated derivatives, are recognized as inhibitors of tubulin polymerization, a key process in cell division. nih.govoncotarget.com By interfering with microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptosis. nih.govfrontiersin.org

One α-fluorinated chalcone, compound 4c, has been shown to effectively inhibit tubulin polymerization and disrupt the microtubule networks within MGC-803 human gastric cancer cells. tandfonline.com This activity is comparable to that of colchicine (B1669291), a well-known microtubule-destabilizing agent. tandfonline.com Similarly, the chalcone derivative IPP51 has been identified as a microtubule inhibitor, demonstrating its ability to inhibit tubulin polymerization both in vitro using purified tubulin and within cells. oncotarget.com This action leads to an increase in soluble tubulin in cells, indicating microtubule disruption. oncotarget.com Another chalcone hybrid, 7m, also showed a concentration-dependent inhibition of tubulin polymerization. frontiersin.org

The inhibitory effect on tubulin polymerization is a crucial mechanism behind the anticancer properties of these compounds, as it directly interferes with the formation of the mitotic spindle necessary for cell division. oncotarget.comnih.gov

Several chalcone derivatives exert their tubulin-destabilizing effects by binding to the colchicine-binding site on β-tubulin. tandfonline.comoncotarget.commdpi.com This site is a key target for anti-cancer drugs as it can inhibit angiogenesis and overcome multidrug resistance. mdpi.com

Molecular docking studies have predicted that the α-fluorinated chalcone 4c can bind to the colchicine site of tubulin. tandfonline.com This interaction is believed to be the basis for its ability to disrupt microtubule networks. tandfonline.com Similarly, the chalcone derivative IPP51 was also found to bind to the colchicine binding site. oncotarget.com X-ray crystallography has been instrumental in understanding the interactions between various inhibitors and the colchicine binding site, revealing that the binding pocket contains flexible loops that can adapt to different ligands. nih.gov The binding of these chalcone derivatives to the colchicine site prevents the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. oncotarget.com

Kinase Inhibition

Protein kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. news-medical.netdeciphera.com Chalcones have been identified as potential kinase inhibitors. researchgate.netvulcanchem.com The anticancer effects of some chalcones are attributed, at least in part, to their ability to inhibit various protein kinases. researchgate.net For instance, certain chalcone derivatives are being explored for their potential to inhibit tyrosine kinases. vulcanchem.com The mechanism of kinase inhibition often involves the inhibitor binding to the ATP-binding site of the kinase, preventing the enzyme from carrying out its phosphorylation function and thereby halting the signaling pathways that promote cancer cell growth. news-medical.net

Synergy with Chemotherapeutic Agents (e.g., Doxorubicin)

Combining this compound analogues with conventional chemotherapeutic drugs like doxorubicin has shown synergistic effects in cancer treatment. aip.org A study involving a fluoro-substituted chalcone derivative, 1-(4"-fluorophenyl)-3-(4'-hydroxy-3'-methoxyphenyl)-2-propene-1-on (FHM), demonstrated a significant synergistic effect when combined with doxorubicin in treating HeLa cervical cancer cells. aip.org

The combination of FHM and doxorubicin resulted in a greater inhibitory effect on cell growth compared to either agent alone. aip.org All tested combination doses, which were below the individual IC50 values of FHM and doxorubicin, produced synergistic to strong synergistic effects, with Combination Index (CI) values ranging from 0.1 to 0.7. aip.org This synergistic action is attributed to the ability of the combination to induce apoptosis in HeLa cells more effectively than single-drug treatments. aip.org Such combination strategies have the potential to reduce the required doses of cytotoxic drugs like doxorubicin, thereby potentially lowering side effects while enhancing anti-cancer efficacy. aip.org

| Compound | IC50 | Combination Index (CI) with Doxorubicin | Effect |

|---|---|---|---|

| FHM | 34 μM | 0.1 - 0.7 | Synergistic to Strong Synergistic |

| Doxorubicin | 1 μM |

Selectivity Towards Cancer Cells vs. Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. rasayanjournal.co.in Several chalcone derivatives have demonstrated promising selectivity in this regard. tandfonline.comnih.govrasayanjournal.co.in

The α-fluorinated chalcone 4c, for example, exhibited excellent selective toxicity against five different human cancer cell lines while showing low toxicity to normal human cell lines, including human hepatocyte cells (LO2), human embryonic kidney cells (293T), and THP-1-derived macrophages. tandfonline.com The selectivity ratio of compound 4c for MGC-803 cancer cells over macrophage cells was as high as 21.2-fold. tandfonline.com Similarly, another study on chloro chalcone derivatives found that while some compounds were nonselective, others displayed high selectivity towards normal cell lines. rasayanjournal.co.in The selectivity index (SI) is often used to quantify this, with values greater than 2 indicating high selectivity. brieflands.com For instance, one chalcone analogue showed a selectivity index of 60.22 against T47D breast cancer cells versus normal Vero cells. kemdikbud.go.id This selective cytotoxicity is a key factor in the potential development of chalcones as safer chemotherapeutic agents. nih.gov

| Cell Line | Cell Type | IC50 (nM) | Selectivity Ratio (vs. MGC-803) |

|---|---|---|---|

| MGC-803 | Human Gastric Cancer | 57 | 1.0 |

| LO2 | Normal Human Hepatocyte | >2500 | >43.9 |

| 293T | Normal Human Embryonic Kidney | >2500 | >43.9 |

| THP-1-derived macrophages | Normal Human Macrophage | 1210 | 21.2 |

Anti-inflammatory Potential and Mechanisms

Chalcones, including fluorinated analogues, are known to possess significant anti-inflammatory properties. sci-hub.semdpi.com Their mechanisms of action are multifaceted and involve the inhibition of key inflammatory mediators and signaling pathways. dovepress.com

One of the primary anti-inflammatory mechanisms of chalcones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory process. dovepress.com By inhibiting COX-2, chalcones reduce the production of pro-inflammatory prostaglandins (B1171923). dovepress.com For instance, 4-fluoro chalcone has been reported to exhibit strong inhibitory action on the release of chemical mediators from inflammatory cells, an effect associated with COX inhibition. sci-hub.se

Furthermore, chalcones can suppress the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide (NO), another important mediator of inflammation. dovepress.com Some chalcones have also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. mdpi.com The anti-inflammatory effects of certain chalcones are also linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation. researchgate.netacs.org

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Chalcones and their derivatives have been a subject of interest for their anti-inflammatory properties, which are often linked to their ability to inhibit cyclooxygenase (COX) enzymes. wikipedia.orgscielo.org.mx The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that increases during inflammatory processes. scielo.org.mxnih.gov

Research into various chalcone structures has revealed that specific substitutions on the aromatic rings can influence their inhibitory activity and selectivity towards COX-1 and COX-2. For instance, some flavonoids, a class of compounds to which chalcones are precursors, have been shown to inhibit both COX-1 and COX-2 enzymes. researchgate.net The structural design of potential COX-2 selective inhibitors often involves creating molecules that can fit into a specific side pocket present in the active site of COX-2 but not in COX-1, due to the difference in a single amino acid residue. scielo.org.mx While direct studies on this compound's specific IC50 values for COX-1 and COX-2 were not found in the provided search results, the broader class of chalcones is recognized for its potential to interact with and inhibit these enzymes, contributing to their anti-inflammatory effects. wikipedia.orgresearchgate.net

Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, TNF, IL-6) and Nitric Oxide Production

The anti-inflammatory activity of chalcones extends to the modulation of pro-inflammatory cytokines and nitric oxide (NO). mdpi.comnih.gov Overexpression of cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. mdpi.comnih.gov

Studies on various chalcone derivatives have demonstrated their capacity to suppress the production of these key inflammatory mediators. For example, certain synthetic chalcones have been shown to inhibit the secretion of IL-1β, TNF-α, and IL-6 in cellular models of inflammation. researcher.life This inhibition is often linked to the downregulation of inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in the expression of pro-inflammatory genes. nih.govresearchgate.net

Furthermore, chalcones have been found to inhibit the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation. nih.gov This inhibition is often achieved by targeting the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net Research on resveratrol, a natural compound with a structure related to chalcones, has shown that it can suppress the expression of TNF-α, IL-1β, IL-6, and iNOS genes in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Table 1: Effect of Selected Chalcone Analogues on Pro-inflammatory Cytokine and Nitric Oxide Production

| Compound/Analogue | Cell Line/Model | Inducer | Effect |

| 2',4',6'-Tris(methoxymethoxy) chalcone | Pancreatic acinar cells | - | Inhibition of IL-1β and IL-6 researcher.life |

| Resveratrol | RAW 264.7 macrophages | LPS | Inhibition of TNF-α, IL-1β, IL-6, and NO production nih.gov |

| Tyrosol | RAW 264.7 cells | LPS | Inhibition of TNF-α, IL-1β, and IL-6 nih.gov |

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

The inducible isoform of nitric oxide synthase (iNOS) is a key enzyme in the inflammatory process, producing large amounts of nitric oxide (NO) upon stimulation. chemmethod.commdpi.com Inhibition of iNOS expression or activity is a significant strategy for controlling inflammation. chemmethod.com

Several natural and synthetic chalcone derivatives have been reported to inhibit iNOS-catalyzed NO production. researchgate.net The mechanism of this inhibition can vary depending on the specific chalcone structure. Some chalcones have been shown to down-regulate the expression of the iNOS protein itself. researchgate.net This often occurs through the suppression of transcription factors like nuclear factor-κB (NF-κB), which is essential for the induction of the iNOS gene. nih.govresearchgate.net

For instance, studies on certain chalcones revealed that they clearly down-regulated iNOS expression and suppressed the activation of NF-κB. researchgate.net This indicates that their anti-inflammatory effect is, at least in part, due to the transcriptional control of iNOS. Other related compounds, such as resveratrol, have also been shown to suppress the expression of the iNOS gene in response to inflammatory stimuli. nih.gov This ability to inhibit iNOS expression highlights the potential of chalcones, including this compound, as anti-inflammatory agents. researchgate.netmdpi.com

In Vivo Anti-inflammatory Models (e.g., Carrageenan Paw Edema)

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay to screen for the anti-inflammatory activity of new compounds. explorationpub.compharmascholars.commdpi.com This model induces an acute and reproducible inflammatory response characterized by swelling (edema) at the injection site. explorationpub.combrieflands.com

Numerous studies have utilized this model to evaluate the anti-inflammatory effects of chalcones and their analogues. pharmascholars.com For example, a study on novel diarylsulfonylurea-chalcone hybrids demonstrated that some of these compounds displayed a remarkable percentage reduction of paw volume in comparison to the standard drug, aceclofenac. pharmascholars.com The anti-inflammatory effect in this model is often measured by the reduction in paw swelling over several hours after carrageenan administration. explorationpub.combrieflands.com

The mechanism of action in the carrageenan model involves the release of various inflammatory mediators in two phases. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins, leukotrienes, and the infiltration of neutrophils. pharmascholars.commdpi.com Compounds that show significant inhibition of paw edema in this model, particularly in the later phase, are often considered to have potent anti-inflammatory properties, potentially through the inhibition of pathways like cyclooxygenase. explorationpub.compharmascholars.com While specific data for this compound was not available, the proven efficacy of other chalcone derivatives in this model supports its potential as an anti-inflammatory agent. pharmascholars.com

Table 2: Anti-inflammatory Activity of Chalcone Analogues in Carrageenan-Induced Paw Edema Model

| Compound/Analogue | Animal Model | Effect | Reference Compound |

| Diaryl-sulfonylurea-chalcone hybrids (4o, 4r) | Rat | Significant reduction in paw volume | Aceclofenac pharmascholars.com |

| 4-Methylcyclopentadecanone (4-MCPC) | Mouse | Remarkable inhibition of paw edema | Muscone mdpi.com |

| Xalocoa ocellata extract | Rat | Significant reduction in paw swelling | Indomethacin brieflands.com |

Antimicrobial Efficacy

Antibacterial Activity

Chalcones and their derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. mdpi.comresearchgate.net This bacterium is a major human pathogen, and the emergence of antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for new antimicrobial agents. researchgate.netmdpi.com

The structural features of chalcones play a crucial role in their antibacterial efficacy. The presence of substituents on the aromatic rings can significantly influence their activity. For instance, the introduction of a halogen, such as a fluoro or chloro group, has been shown in some cases to have a positive effect on antibacterial activity. mdpi.com However, the position and nature of the substituent are critical. While one study noted that a fluorine atom at the C4' position showed remarkable inhibitory properties against several bacterial strains, it was reported to be inactive against S. aureus. mdpi.com

Conversely, other studies have highlighted the importance of hydroxyl groups for anti-MRSA activity. mdpi.comresearchgate.net It has been observed that hydroxylation at specific positions, such as C2' of chalcones, can lead to an increase in antibacterial activity. mdpi.com Some research has also explored the synergistic effects of combining chalcones with conventional antibiotics, which in some cases, has proven to be an effective strategy against MRSA. researchgate.net

Table 3: Antibacterial Activity of Chalcone Analogues against Staphylococcus aureus

| Compound/Analogue | Strain | Activity |

| This compound | S. aureus | Inactive mdpi.com |

| Chlorinated 2'-hydroxychalcones | S. aureus DSM 799 | Significantly stronger activity than 2'-hydroxychalcone (B22705) mdpi.com |

| 4-Chlorochalcone | S. aureus AM-176 | Less effective than 2'-hydroxychalcone researchgate.net |

| 4'-Bromo-2-hydroxychalcone (in combination with ciprofloxacin) | MRSA ATCC 43300 | Synergistic effect researchgate.net |

Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of chalcones, including fluorinated derivatives, has been evaluated against various Gram-negative bacteria. Research into this compound and its analogues demonstrates notable activity against clinically relevant pathogens such as Escherichia coli and Pseudomonas aeruginosa.

A study involving the synthesis of various 4'-Fluoro chalcones confirmed their antibacterial activity when tested against Escherichia coli. jetir.org Further research on fluorinated chalcones, synthesized from 4-fluoro-2-hydroxyacetophenone, also showed antibacterial effects against Gram-negative bacteria including E. coli and P. aeruginosa. nih.gov The inhibitory activity of these compounds is often influenced by molecular properties such as polarizability, size, and electron-withdrawing characteristics. nih.gov

While some chalcones show significant potency, the resistance of certain strains, like P. aeruginosa, has also been noted. For instance, studies on chlorinated chalcones and their glycosides found that while E. coli was highly susceptible, P. aeruginosa exhibited considerable resistance to their effects. mdpi.com However, other investigations have found that certain chalcone derivatives can be effective against P. aeruginosa. biosynth.comgsconlinepress.com For example, some fluoroquinolones have demonstrated potent activity against P. aeruginosa strains isolated from clinical settings. nih.govnih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected chalcone derivatives against Gram-negative bacteria from various studies.

| Compound/Derivative | Bacterium | MIC (µg/mL) | Source |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | gsconlinepress.com |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | gsconlinepress.com |

| Fluoro-substituted chalcone (Compound 3) | Escherichia coli | >100 | nih.gov |

| Fluoro-substituted chalcone (Compound 4) | Escherichia coli | >100 | nih.gov |

| Fluoro-substituted chalcone (Compound 3) | Pseudomonas aeruginosa | >100 | nih.gov |

| Fluoro-substituted chalcone (Compound 4) | Pseudomonas aeruginosa | >100 | nih.gov |

This table is interactive. Click on the headers to sort.

Mechanism of Action (e.g., Cell Membrane Disruption, Efflux Pump Inhibition)

The primary antibacterial mechanism attributed to many chalcone derivatives involves the disruption of the bacterial cell membrane. nih.gov This process typically occurs in several stages, beginning with the electrostatic interaction between the compound and the bacterial cell wall, followed by penetration and disorganization of the cell membrane, ultimately leading to cell lysis. researchgate.net

Studies on amphiphilic chalcone derivatives reveal a strong capacity for membrane disruption. These compounds can compromise the integrity of the bacterial cell membrane, destroying the transmembrane potential and increasing its permeability. nih.gov This disruption leads to the leakage of essential intracellular components, such as DNA and proteins, and can induce the generation of intracellular reactive oxygen species (ROS), culminating in bacterial cell death. nih.gov The lipophilic nature of these compounds facilitates their interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane, disrupting both the outer and inner membranes. pressbooks.pub

Fluorescence microscopy studies using fluorophores like propidium (B1200493) iodide (PI) and SYTO9 have visually confirmed this membrane-disrupting action. In bacteria treated with the chalcone isobavachalcone (B1672217), a significant percentage of cells showed membrane damage, indicating that membrane disruption is a crucial aspect of its mode of action. mdpi.com This mechanism, which targets the fundamental structure of the bacterial cell, is considered less likely to promote the development of resistance compared to mechanisms that target specific enzymes. researchgate.net

Antifungal Activity (e.g., Candida albicans)

Chalcone derivatives have demonstrated significant antifungal properties, particularly against the opportunistic pathogen Candida albicans. Several studies have reported the efficacy of various chalcones in inhibiting the growth of this fungus.

Synthesized chalcones derived from 1-(2'-hydroxyphenyl)-3-(substituted-phenyl)-2-propenone were found to be active against C. albicans strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL. ekb.eg Similarly, investigations into chlorinated chalcones confirmed their ability to significantly inhibit the growth of C. albicans. mdpi.com

Furthermore, some chalcone derivatives exhibit synergistic effects when combined with conventional antifungal drugs. For example, combining certain flavonoids with fluconazole (B54011) (FLC) can result in potent synergistic activity against drug-resistant strains of C. albicans. frontiersin.org This combination can significantly lower the required MIC of fluconazole and inhibit the formation of biofilms, a key virulence factor for C. albicans. frontiersin.orgmdpi.com The mechanism for this synergistic action may involve the inhibition of the yeast-to-hyphae transition, a critical step in fungal pathogenesis. frontiersin.org

The table below presents the antifungal activity of selected chalcone derivatives against Candida albicans.

| Compound/Derivative | Fungus | MIC (µg/mL) | Source |

| 1-(2'-hydroxyphenyl)-3-(substituted-phenyl)-2-propenone derivatives | Candida albicans (MTCC 1637) | 16 - 128 | ekb.eg |

| 1,2,4-triazole derivatives (Series A) | Candida albicans | <0.063 - 32 | ekb.eg |

| 1,3,4-Oxadiazole (LMM5) | Candida albicans | 32 | frontiersin.org |

| 1,3,4-Oxadiazole (LMM11) | Candida albicans | 32 | frontiersin.org |

This table is interactive. Click on the headers to sort.

Antiviral Properties

The chalcone scaffold is a promising basis for the development of antiviral agents. pensoft.net Chalcones and their derivatives have been shown to exhibit virucidal and direct antiviral effects against a range of human viruses by interfering with various stages of the viral replication cycle. pensoft.netresearchgate.net

The mechanisms of antiviral action are diverse and can include the inhibition of crucial viral enzymes. nih.gov For instance, chalcone derivatives like isobavachalcone and helichrysetin (B1673041) have demonstrated inhibitory activity against the main protease (3CLpro) of the Middle East respiratory syndrome-related coronavirus (MERS-CoV), which is essential for processing viral peptides. pensoft.net Chalcones have also been investigated for their activity against tobacco mosaic virus (TMV), where they showed curative, protective, and inactivation potential. pensoft.net

Research has highlighted that chalcones can target several viral enzymes, including protein tyrosine phosphatase, topoisomerase-II, and various protein kinases, making them broad-spectrum antiviral candidates. nih.gov The structural diversity achievable with the chalcone framework allows for the synthesis of analogues with enhanced potency against specific viral targets. nih.govpensoft.net

Antiparasitic Applications (e.g., Antimalarial, Antileishmanial)

Chalcones have emerged as a significant class of compounds in the search for new treatments for neglected parasitic diseases, including leishmaniasis. mdpi.comnih.govmdpi.com Leishmaniasis is caused by protozoan parasites of the genus Leishmania, and current therapies have significant limitations.

Several studies have demonstrated the potent antileishmanial activity of chalcone derivatives. An investigation into 4,8-dimethoxynaphthalenyl chalcones revealed that one derivative, compound 4f, was highly effective against both the promastigote and amastigote forms of Leishmania amazonensis. mdpi.comnih.gov The activity of this compound was associated with a high selectivity index, indicating low cytotoxicity to mammalian cells. mdpi.comnih.gov Further studies on its mechanism suggest that it induces morphological and ultrastructural changes in the parasite, including the loss of plasma membrane integrity and an increase in reactive oxygen species (ROS). mdpi.comnih.gov

Other chalcones, such as 2',4'-dimethoxy-6'-hydroxychalcone, have also shown promising activity against Leishmania mexicana and various Trypanosoma species, which cause African trypanosomiasis. mdpi.comnih.gov These compounds were found to be non-toxic to human cell lines at effective concentrations. mdpi.comnih.gov

The table below shows the inhibitory concentrations of selected chalcones against Leishmania parasites.

| Compound/Derivative | Parasite | IC50 (µM or µg/mL) | Source |

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (4f) | L. amazonensis (promastigotes) | 3.3 µM | mdpi.com |

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (4f) | L. amazonensis (amastigotes) | 18.5 µM | mdpi.com |

| 2',4'-dimethoxy-6'-hydroxychalcone | L. mexicana | 5.2 µg/mL | mdpi.comnih.gov |

| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania spp. | Active | scielo.br |

This table is interactive. Click on the headers to sort.

Neuroprotective Effects

Neuroprotection refers to the preservation of neuronal structure and function, a critical strategy in combating the progression of neurodegenerative disorders. ijpsjournal.com Chalcones have garnered significant interest for their potential neuroprotective activities, which are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govnih.gov

The neuroprotective mechanisms of chalcones are multifaceted. They can modulate signaling pathways involved in neuroinflammation and oxidative stress, which are key factors in the development of neurodegenerative conditions. nih.gov For example, the chalcone cardamonin (B96198) has been shown to reduce oxidative stress and regulate inflammatory processes by affecting transcription factors like NF-kB, various cytokines, and enzymes such as COX-2. nih.gov

Furthermore, certain chalcone derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Studies on tertiary amine derivatives of chlorochalcone (B8783882) have identified compounds with potent and highly selective inhibitory activity against AChE, suggesting their potential to slow the cognitive decline associated with the disease. nih.gov

Relevance in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov Emerging studies report that chalcones possess activities directly relevant to AD pathology, including the inhibition of Aβ aggregation, along with anti-inflammatory and antioxidant effects. nih.gov

Research indicates that certain chalcone derivatives may reduce the aggregation of Aβ plaques, a hallmark of AD. smolecule.com This neuroprotective effect positions these compounds as promising candidates for developing treatments aimed at mitigating the cognitive decline associated with the disease. In vitro studies have demonstrated that specific chalcones can protect neuronal cells from Aβ-induced cytotoxicity.

The development of chalcone-based molecules as multi-target agents is a promising strategy. For instance, molecular docking studies have shown that chlorochalcone derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov This dual-binding ability is a desirable feature for AD therapeutics. The potential of chalcones to cross the blood-brain barrier, combined with their neuroprotective and disease-modifying properties, makes them highly relevant for further investigation in the context of Alzheimer's disease and other neurodegenerative disorders. nih.gov

Modulation of Beta-Amyloid Plaque Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD), leading to the formation of senile plaques in the brain. wikipedia.orgnih.gov These plaques are composed of Aβ oligomers and amyloid fibrils. wikipedia.org The process of Aβ aggregation is considered a critical event in the pathogenesis of AD, and strategies to inhibit this process are of significant therapeutic interest. nih.govfrontiersin.org Research into chalcone derivatives has revealed their potential to interfere with this aggregation process. Certain chalcone-based hybrids have been shown to decrease Aβ aggregates. acs.org These compounds may also offer protective effects against the neurodegeneration induced by these toxic protein aggregates. acs.org The mechanism is thought to involve the modulation of Aβ accumulation, which in turn affects the progression of the disease. frontiersin.org

Antioxidant Activities

Chalcones are recognized for their antioxidant properties, which enable them to protect cells from the damage caused by oxidative stress. ontosight.airesearchgate.net This activity is a key aspect of their therapeutic potential, including in skincare and chemoprevention. chemimpex.comceu.es Chalcones can interfere with free radicals through several mechanisms, including blocking the synthesis of reactive oxygen species (ROS), scavenging them once they are formed, and protecting cellular targets like DNA from oxidative attack. ceu.es

The antioxidant capacity of this compound and its analogues is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. scirp.orgnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govijcea.org Studies have demonstrated that various chalcone derivatives exhibit significant antioxidant activity in this assay. For instance, a series of synthesized chalcones showed potent radical scavenging, with some compounds displaying activity comparable to or even greater than standard antioxidants like ascorbic acid. nih.govgsconlinepress.com The presence and position of substituents on the aromatic rings of the chalcone scaffold significantly influence the antioxidant potency. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Chalcone Analogues

| Compound | Structure Description | IC50 (µg/mL) | Source |

|---|---|---|---|

| Chalcone 1 | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | gsconlinepress.com |

| Chalcone 2 | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | gsconlinepress.com |

| Chalcone 3 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | gsconlinepress.com |

IC50 represents the concentration required to scavenge 50% of DPPH radicals.

Beyond direct radical scavenging, this compound and its analogues protect against cellular damage induced by oxidative stress. ontosight.aichemimpex.com Oxidative stress from reactive oxygen species (ROS) can lead to extensive cellular damage, including lipid peroxidation and DNA strand scission. ceu.esijcea.org Chalcones can mitigate this damage, a property that is beneficial in cosmetic formulations for skin health and as potential chemopreventive agents. chemimpex.comceu.es For example, certain chalcones have been shown to protect against toxicity induced by hydroxyl, superoxide, and peroxyl radicals. ceu.es This protective effect is linked to their ability to inhibit enzymes involved in xenobiotic metabolism, such as cytochrome P450, and to activate protective cellular pathways. ceu.es

Free Radical Scavenging Assays (e.g., DPPH)

Antidiabetic Properties

Chalcones and their derivatives have emerged as potential candidates for the development of new antidiabetic agents. nih.govresearchgate.net One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes. scielo.brisciii.es

Research has demonstrated that various chalcone derivatives can effectively inhibit α-amylase and α-glucosidase, the primary enzymes responsible for the digestion of carbohydrates. researchgate.netnih.gov α-Amylase breaks down large polysaccharides, while α-glucosidase hydrolyzes disaccharides into glucose for absorption. scielo.brisciii.es By inhibiting these enzymes, chalcones can delay carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a decrease in the postprandial spike in blood glucose levels. nih.gov

A study investigating 2-amino-4-fluorochalcone derivatives highlighted their inhibitory activity against α-glucosidase. The activity was influenced by the substituents on the chalcone scaffold. For instance, a derivative with a strong electron-donating 4-methoxystyryl group (compound 3h) showed potent inhibition with an IC50 value of 10.5 ± 0.18 µM. nih.gov Conversely, the presence of an electron-withdrawing 4-chlorostyryl group (compound 3g) resulted in weaker activity (IC50 = 19.2 ± 0.47 µM). nih.gov Other studies have also reported significant α-amylase inhibitory effects from different chalcone analogues, with some showing potency comparable to the standard drug acarbose. researchgate.net

Table 2: Inhibition of Carbohydrate-Hydrolyzing Enzymes by Chalcone Analogues

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Compound 3h | α-Glucosidase | 10.5 ± 0.18 | nih.gov |

| Compound 3g | α-Glucosidase | 19.2 ± 0.47 | nih.gov |

| Compound 3d | α-Amylase | 1.79 ± 0.12 (µg) | researchgate.net |

| Compound 3e | α-Amylase | 1.75 ± 0.05 (µg) | researchgate.net |

Enzyme Inhibition Studies (Broader Scope)

The pharmacological profile of this compound and its analogues extends to the inhibition of various other clinically relevant enzymes. chemimpex.com

Notable among these are the cyclooxygenase (COX) enzymes, which are key mediators of inflammation. sci-hub.se Synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones have demonstrated a selective inhibitory effect against the COX-2 enzyme with only moderate effects on the COX-1 isoform. nih.gov Derivatives carrying a fluoro substituent have also been reported to inhibit trypsin. sci-hub.se

Furthermore, chalcone derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease. nih.gov Analogues of 2'-hydroxychalcone have been synthesized and evaluated for their ability to inhibit AChE, demonstrating the versatility of the chalcone scaffold in targeting a wide range of enzymes. nih.gov

Table 3: Inhibition of Other Enzymes by Chalcone Analogues

| Compound Class | Target Enzyme | Finding | Source |

|---|---|---|---|

| Fluoro-hydroxy substituted pyrazole chalcones | COX-2 | Selective inhibition | nih.gov |

| Chalcone derivatives with 3-fluoro substituent | Trypsin | Effective inhibition (19.50%) | sci-hub.se |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of cholinesterases, particularly Acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research has shown that chalcone derivatives can be effective inhibitors of both AChE and Butyrylcholinesterase (BuChE).

A study involving a series of fluoro-chalcone-substituted amino alkyl derivatives demonstrated that the position of the fluorine atom significantly influences inhibitory activity and selectivity. mdpi.com The 4-fluoro substitution, in particular, was found to confer higher selectivity for AChE inhibition over BuChE inhibition. mdpi.com Within this series, one compound stood out for its potent and selective inhibition of AChE. mdpi.com Enzyme kinetic analysis revealed a mixed type of inhibition for these analogues. mdpi.com

In a separate study, a series of C4-substituted tertiary nitrogen-bearing 2′-hydroxychalcones were synthesized and evaluated. nih.gov The majority of these analogues displayed greater inhibition against AChE compared to BuChE. nih.gov Compound 4c , a 2'-hydroxychalcone analogue, was identified as the most potent AChE inhibitor in this series, also showing high selectivity for AChE over BuChE. nih.gov Molecular docking studies suggested that this compound interacts with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme. nih.gov

Cholinesterase Inhibition by this compound Analogues

Interactive table displaying the half-maximal inhibitory concentrations (IC50) of specific chalcone analogues against AChE and their selectivity over BuChE.

| Compound | Target Enzyme | IC50 (µM) | Selectivity (IC50 BuChE / IC50 AChE) | Reference |

|---|---|---|---|---|

| Fluoro-chalcone amino alkyl derivative (Compound 12) | AChE | 0.21 ± 0.03 | 65.0 | mdpi.com |

| 2'-hydroxychalcone analogue (Compound 4c) | AChE | 3.3 | >30 | nih.gov |

5-Lipoxygenase Inhibition